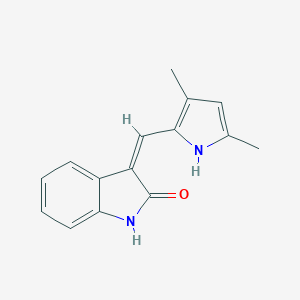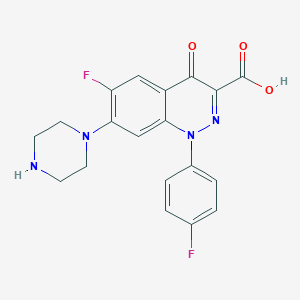
1-Hydroxyiminopentane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxyiminopentane-2,4-dione (HOPDA) is a small molecule that has gained significant attention in the scientific community due to its unique properties and potential applications. HOPDA is a chelating agent that binds to metal ions, particularly iron (Fe), with high affinity. This property makes it a promising candidate for various applications, including as a therapeutic agent for iron-related diseases, as a diagnostic tool for detecting metal ions in biological systems, and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-Hydroxyiminopentane-2,4-dione involves the formation of a stable complex with metal ions, particularly iron. This complex formation prevents the metal ions from participating in harmful reactions in the body, such as the generation of free radicals. Additionally, the complex can be excreted from the body, effectively removing excess metal ions from the system.
Effets Biochimiques Et Physiologiques
1-Hydroxyiminopentane-2,4-dione has been shown to have several biochemical and physiological effects, including the ability to reduce oxidative stress and inflammation. Additionally, 1-Hydroxyiminopentane-2,4-dione has been shown to improve iron metabolism, which can have beneficial effects on overall health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-Hydroxyiminopentane-2,4-dione in lab experiments is its high affinity for metal ions, particularly iron. This property makes it a useful tool for detecting metal ions in biological systems and for studying the effects of metal ion chelation on various physiological processes. However, one limitation of using 1-Hydroxyiminopentane-2,4-dione is its potential toxicity at high concentrations, which must be carefully controlled in lab experiments.
Orientations Futures
There are several future directions for research on 1-Hydroxyiminopentane-2,4-dione, including the development of more efficient synthesis methods, the optimization of 1-Hydroxyiminopentane-2,4-dione-based therapeutic agents for iron-related diseases, and the exploration of 1-Hydroxyiminopentane-2,4-dione's potential as a catalyst for chemical reactions. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-Hydroxyiminopentane-2,4-dione, particularly in relation to its potential as a therapeutic agent.
Méthodes De Synthèse
1-Hydroxyiminopentane-2,4-dione can be synthesized using various methods, including the reaction of 2,4-pentanedione with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide. This reaction results in the formation of 1-Hydroxyiminopentane-2,4-dione as a white crystalline solid.
Applications De Recherche Scientifique
1-Hydroxyiminopentane-2,4-dione has been extensively studied for its potential applications in various fields of research. One of the major areas of research is in the development of therapeutic agents for iron-related diseases, such as iron overload disorders and anemia. 1-Hydroxyiminopentane-2,4-dione has been shown to effectively chelate iron ions, which can help reduce the toxicity of excess iron in the body and improve the symptoms of iron-related diseases.
Propriétés
Numéro CAS |
116974-90-4 |
|---|---|
Nom du produit |
1-Hydroxyiminopentane-2,4-dione |
Formule moléculaire |
C5H7NO3 |
Poids moléculaire |
129.11 g/mol |
Nom IUPAC |
1-hydroxyiminopentane-2,4-dione |
InChI |
InChI=1S/C5H7NO3/c1-4(7)2-5(8)3-6-9/h3,9H,2H2,1H3 |
Clé InChI |
OITKKQRDTSSDDL-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)C=NO |
SMILES canonique |
CC(=O)CC(=O)C=NO |
Synonymes |
Pentanal, 2,4-dioxo-, 1-oxime (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



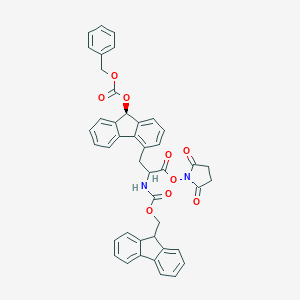
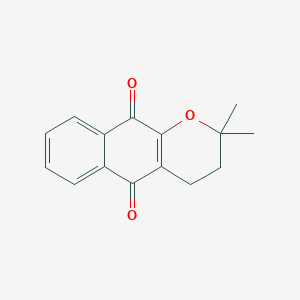
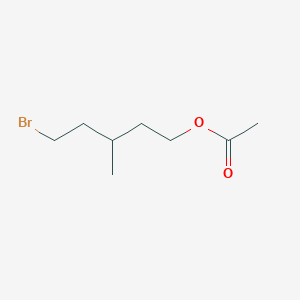
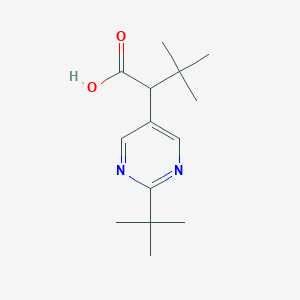
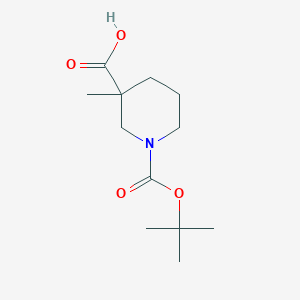
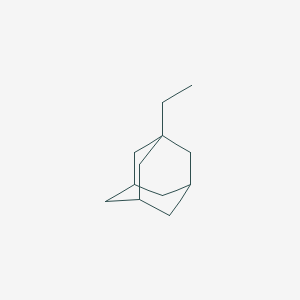
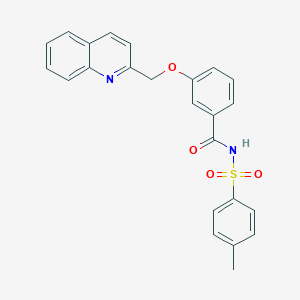
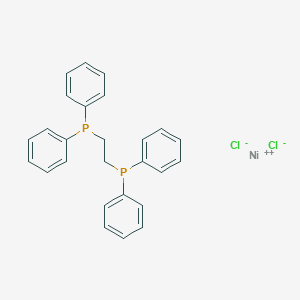
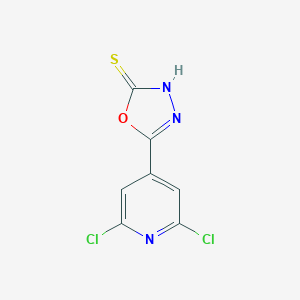
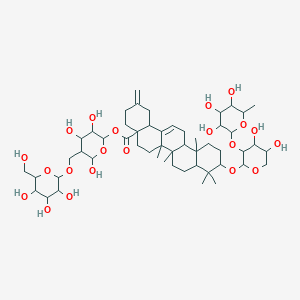
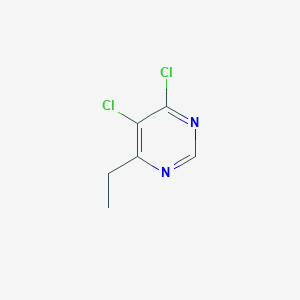
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-5-phenyl-1,3-benzoxazole;iodide](/img/structure/B50654.png)
